molecular formula C6H2F8S B1501705 2,4,6-Trifluorophenylsulfur pentafluoride CAS No. 1062610-12-1

2,4,6-Trifluorophenylsulfur pentafluoride

Cat. No. B1501705
CAS RN: 1062610-12-1
M. Wt: 258.13 g/mol
InChI Key: PXWQUZXUFKFHSS-UHFFFAOYSA-N
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Description

2,4,6-Trifluorophenylsulfur pentafluoride, also known as 2-(Pentafluorothio)-1,3,5-trifluorobenzene or 2-(Pentafluorosulfanyl)-1,3,5-trifluorobenzene, is a chemical compound with the formula C6H2F8S . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .


Molecular Structure Analysis

This compound contains a total of 17 bonds, including 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

While specific physical and chemical properties such as melting point, boiling point, and density were not found, it’s important to note that the compound is classified as a flammable liquid and vapor .

Scientific Research Applications

Synthesis and Material Chemistry

Various arylsulfur pentafluorides, including 2,4,6-trifluorophenylsulfur pentafluoride, have garnered significant interest in academic and industrial fields due to their stable SF5 group, considered a "super-trifluoromethyl group" because of its high electronegativity and lipophilicity. These compounds have applications in medicine, agrochemicals, and material sciences. Umemoto, Garrick, and Saito (2012) describe a practical method for producing various arylsulfur pentafluorides and their homologues, opening up new possibilities in "super-trifluoromethyl" arene chemistry and its applications in many areas (Umemoto, Garrick, & Saito, 2012).

Chemical Reactivity and Catalysis

The synthesis of diaryl sulfides using aryl fluorides and sulfur/organopolysulfides, including substituted pentafluorobenzenes, demonstrates the reactivity of these compounds under rhodium catalysis. Arisawa, Ichikawa, and Yamaguchi (2012) found that this reaction proceeds efficiently between room temperature and 80 °C, highlighting the potential of these compounds in organic synthesis (Arisawa, Ichikawa, & Yamaguchi, 2012).

Molecular Structure and Properties

Trifluoromethylsulfur pentafluoride (CF3SF5), a closely related compound, has been studied for its molecular structure and properties. Hirota, Kawasima, and Ajiki (2017) used Fourier transform microwave spectroscopy to investigate the internal rotation in CF3SF5, finding a nearly zero twelve-fold potential barrier to internal rotation. This study provides insights into the thermodynamic properties of such molecules (Hirota, Kawasima, & Ajiki, 2017).

Environmental Chemistry

In environmental chemistry, the study of trifluoromethylsulfur pentafluoride has shown its global warming potential. Bodi, Hemberger, and Tuckett (2021) conducted valence threshold photoionization studies on CF3SF5, contributing to the understanding of its environmental impact (Bodi, Hemberger, & Tuckett, 2021).

Safety and Hazards

2,4,6-Trifluorophenylsulfur pentafluoride is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, and using the substance only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this substance .

properties

IUPAC Name

pentafluoro-(2,4,6-trifluorophenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F8S/c7-3-1-4(8)6(5(9)2-3)15(10,11,12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWQUZXUFKFHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(F)(F)(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694121
Record name 1,3,5-Trifluoro-2-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1062610-12-1
Record name 1,3,5-Trifluoro-2-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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